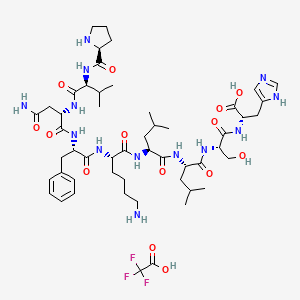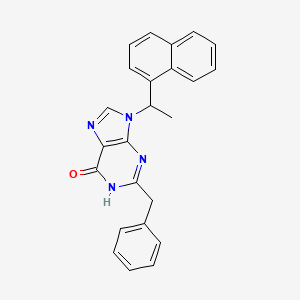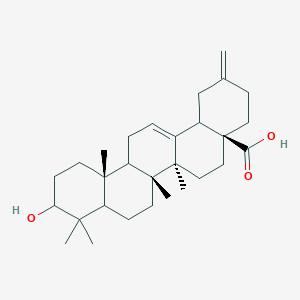
Galidesivir triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galidesivir triphosphate is an active metabolite of the antiviral compound galidesivir, which is an adenosine nucleoside analog. This compound has shown broad-spectrum antiviral activity against various RNA viruses, including those responsible for diseases such as Ebola, Marburg, yellow fever, Zika, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) of these viruses, thereby preventing viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galidesivir is synthesized through a multi-step chemical process that involves the modification of adenosine. The final step involves the phosphorylation of galidesivir to produce galidesivir triphosphate, which is catalyzed by cellular kinases .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis followed by purification processes to ensure the compound’s purity and efficacy. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Galidesivir triphosphate primarily undergoes incorporation into viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to premature termination of the RNA strand, effectively halting viral replication .
Common Reagents and Conditions: The phosphorylation of galidesivir to its triphosphate form is facilitated by cellular kinases, which are enzymes that catalyze the transfer of phosphate groups . This reaction occurs under physiological conditions within the host cell .
Major Products Formed: The primary product formed from the reaction of galidesivir with cellular kinases is this compound, which is the active antiviral agent .
Scientific Research Applications
Galidesivir triphosphate has been extensively studied for its antiviral properties. It has shown efficacy in vitro and in vivo against a range of RNA viruses, making it a promising candidate for the treatment of viral infections such as Ebola, Marburg, yellow fever, Zika, and SARS-CoV-2 . In addition to its antiviral applications, this compound is also being investigated for its potential use in treating other viral diseases and as a broad-spectrum antiviral agent .
Mechanism of Action
Galidesivir triphosphate exerts its antiviral effects by binding to the viral RNA-dependent RNA polymerase at the site where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism effectively halts viral replication and prevents the spread of the virus within the host .
Comparison with Similar Compounds
- Remdesivir triphosphate
- Favipiravir ribonucleoside triphosphate
- Ribavirin triphosphate
Comparison: Galidesivir triphosphate, like remdesivir triphosphate and favipiravir ribonucleoside triphosphate, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase . this compound has shown a higher affinity for the RNA polymerase of certain viruses compared to other nucleoside analogs . This higher affinity may contribute to its enhanced antiviral efficacy in some cases .
Properties
Molecular Formula |
C11H18N5O12P3 |
|---|---|
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1 |
InChI Key |
NMSMIMMTMMGSHI-KUBHLMPHSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




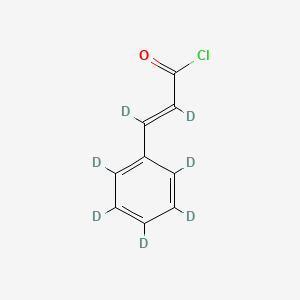
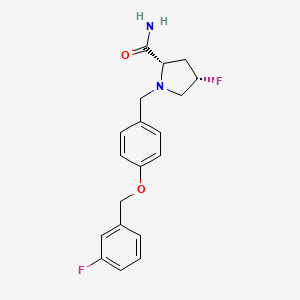
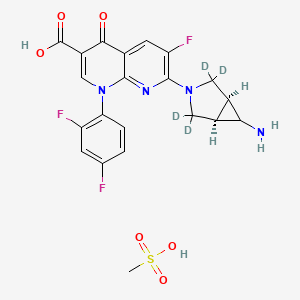
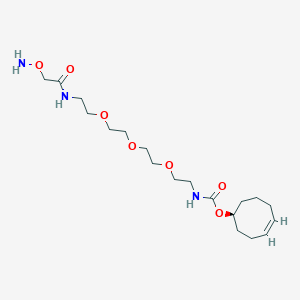
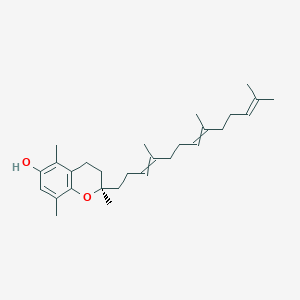
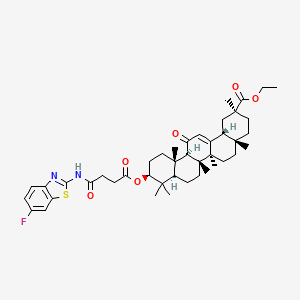
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
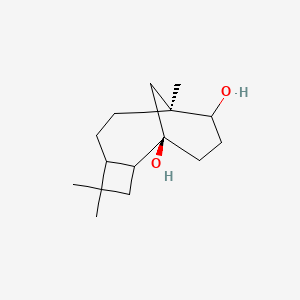
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
